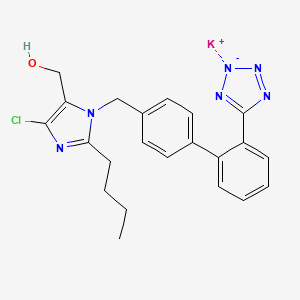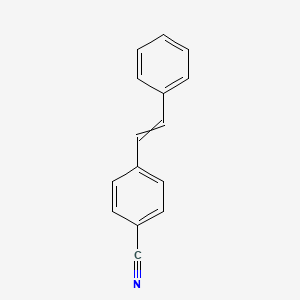
4-Cyanostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanostilbene is an organic compound characterized by a stilbene backbone with a cyano group attached to the para-position of one of the aromatic rings. This compound is known for its unique photophysical properties, including aggregation-induced emission (AIE), which makes it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Cyanostilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene structure. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
4-Cyanostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding stilbene oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted stilbenes.
Aplicaciones Científicas De Investigación
4-Cyanostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mecanismo De Acción
The unique properties of 4-cyanostilbene, such as aggregation-induced emission (AIE), are attributed to its molecular structure. The cyano group acts as an electron-withdrawing group, which, in combination with the conjugated stilbene backbone, facilitates intramolecular charge transfer (ICT). This results in enhanced fluorescence upon aggregation, making it useful for various sensing and imaging applications .
Comparación Con Compuestos Similares
4-Cyanostilbene can be compared with other similar compounds, such as:
α-Cyanostilbene: Similar structure but with the cyano group attached to the α-position of the ethylenic bond.
Tetraphenylethene: Known for its AIE properties but with a different molecular framework.
Perylene: Exhibits strong luminescence but suffers from aggregation-caused quenching (ACQ) in the solid state
Uniqueness: this compound stands out due to its combination of AIE properties and the ability to undergo various chemical modifications, making it versatile for multiple applications .
Propiedades
Fórmula molecular |
C15H11N |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(2-phenylethenyl)benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H |
Clave InChI |
WQUHPLQCUQJSQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
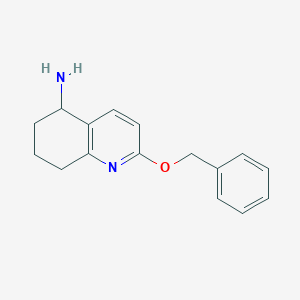
![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)
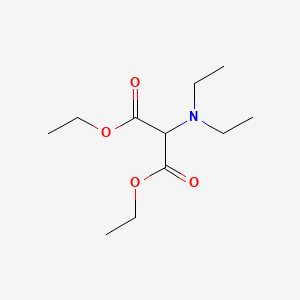
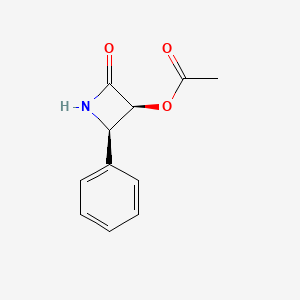
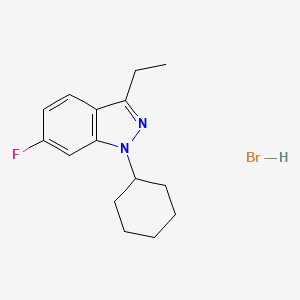
![2-[(4-Nitrophenyl)methyl]oxirane](/img/structure/B8796532.png)
![3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)
![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)
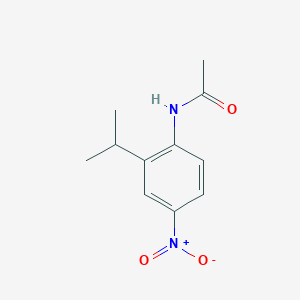


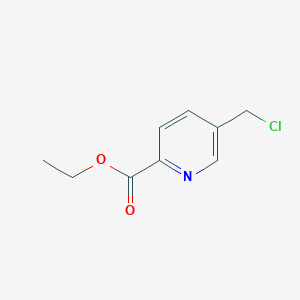
![5-Hydroxytricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B8796580.png)
